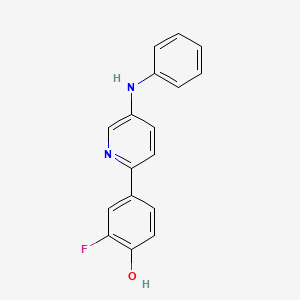
4-bromo-N-(4-oxo-1H-pyridin-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-(4-oxo-1H-pyridin-3-yl)benzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a bromine atom attached to a benzamide moiety, which is further connected to a pyridinyl group with an oxo substituent. The presence of these functional groups makes it a versatile molecule for chemical synthesis and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-oxo-1H-pyridin-3-yl)benzamide typically involves the following steps:
Coupling Reaction: The brominated benzamide is then coupled with a pyridinyl derivative. This can be done using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Oxidation: The final step involves the oxidation of the pyridinyl group to introduce the oxo functionality. This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
化学反应分析
Types of Reactions
4-bromo-N-(4-oxo-1H-pyridin-3-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride. Conversely, the compound can undergo further oxidation to form more complex structures.
Coupling Reactions: The benzamide and pyridinyl groups can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS), iron, aluminum chloride.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Coupling: Palladium catalysts, bases like potassium carbonate, solvents like dimethylformamide (DMF).
Major Products Formed
Substitution Products: Various substituted benzamides depending on the nucleophile used.
Oxidation Products: Higher oxidation state compounds with additional functional groups.
Reduction Products: Hydroxyl derivatives of the original compound.
科学研究应用
4-bromo-N-(4-oxo-1H-pyridin-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-tubercular activity and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-bromo-N-(4-oxo-1H-pyridin-3-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied. Molecular docking studies and in vitro assays are commonly used to elucidate these mechanisms .
相似化合物的比较
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
N-(pyrimidin-2-yl)alkyl/arylamide derivatives: Investigated for their quorum sensing inhibitory effects.
Uniqueness
4-bromo-N-(4-oxo-1H-pyridin-3-yl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its bromine atom allows for versatile substitution reactions, while the oxo-pyridinyl moiety provides opportunities for oxidation and reduction reactions. These features make it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C12H9BrN2O2 |
|---|---|
分子量 |
293.12 g/mol |
IUPAC 名称 |
4-bromo-N-(4-oxo-1H-pyridin-3-yl)benzamide |
InChI |
InChI=1S/C12H9BrN2O2/c13-9-3-1-8(2-4-9)12(17)15-10-7-14-6-5-11(10)16/h1-7H,(H,14,16)(H,15,17) |
InChI 键 |
BCYNWDDQKCDOML-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)NC2=CNC=CC2=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Tert-butyl 5-amino-3-[2-(2,5-dimethoxyphenyl)ethyl]pyrazole-1-carboxylate](/img/structure/B13876778.png)





![2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-[2-(trifluoromethoxy)phenyl]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13876840.png)



